

Technical Guide: Solubility and Biological Interactions of Phencyclidine Hydrochloride

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Compound of Interest

Compound Name: *C24H36ClNO*

Cat. No.: *B15171582*

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Disclaimer: The provided molecular formula, **C24H36ClNO**, does not correspond to a readily identifiable chemical substance in common chemical databases. However, the context of the query suggests a potential interest in a well-characterized psychoactive compound. Based on the elements present and the nature of the requested information, this guide focuses on Phencyclidine Hydrochloride (PCP), with the molecular formula $C_{17}H_{25}N \cdot HCl$. All data and information presented herein pertain to Phencyclidine Hydrochloride.

This technical guide provides a comprehensive overview of the solubility of Phencyclidine Hydrochloride in various solvents, detailed experimental protocols for solubility determination, and visualizations of its biological signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Data Presentation: Solubility of Phencyclidine Hydrochloride

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro experimental design. The following table summarizes the known quantitative and qualitative solubility of Phencyclidine Hydrochloride in a range of common laboratory solvents.

Solvent	Quantitative Solubility	Qualitative Solubility
Water	11.2 mg/mL, Soluble to 40 mM[1]	Freely Soluble[2], Partially Soluble[3]
0.1 M Hydrochloric Acid	18.4 mg/mL	
Methanol	30 mg/mL	Freely Soluble[2]
Ethanol	Partially Soluble[3]	
Chloroform	Freely Soluble[2], Soluble[3]	
Diethyl Ether	Insoluble[3]	
Acetone	Slightly Soluble[2]	
Hexane	Insoluble[2]	

Experimental Protocols: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like Phencyclidine Hydrochloride, based on established methodologies.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

- Test compound (Phencyclidine Hydrochloride)
- Selected solvents (e.g., water, ethanol, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator

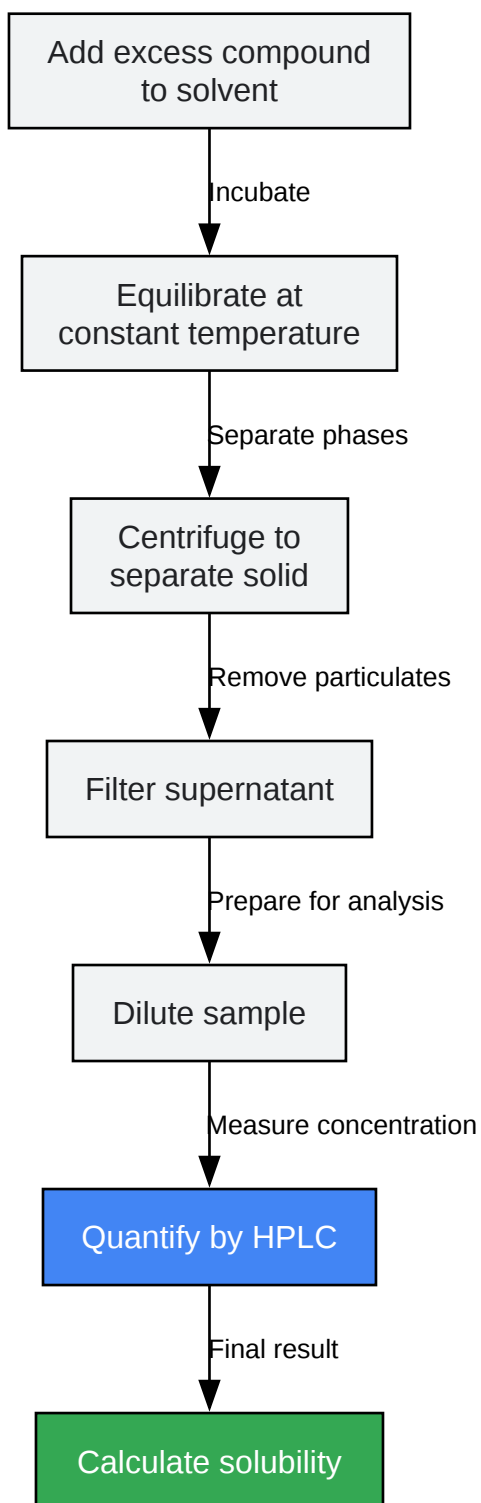
- Centrifuge
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Volumetric flasks and pipettes

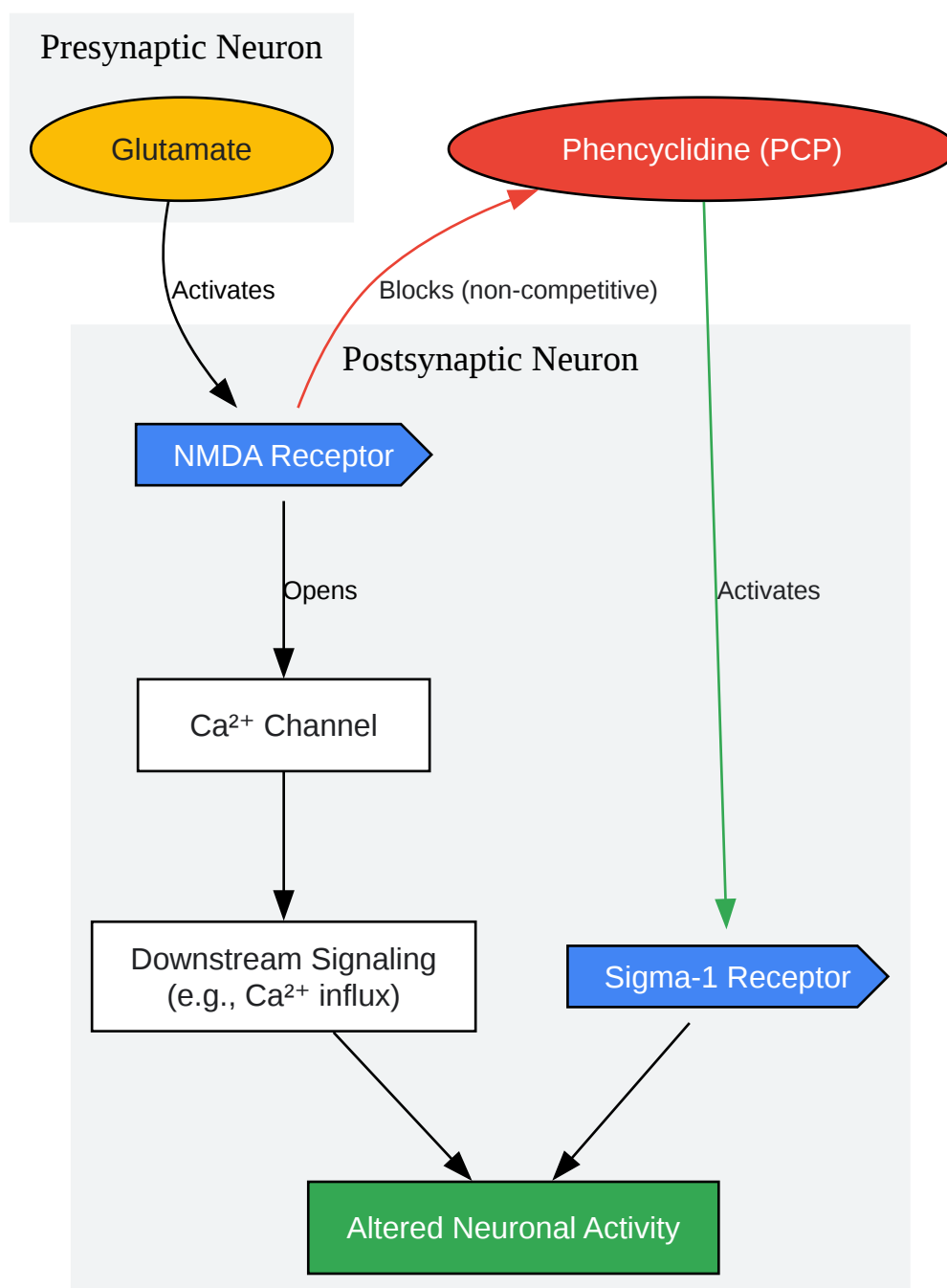
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of the test compound to a known volume of the solvent in a sealed vial. The amount of compound should be sufficient to ensure that undissolved solids remain at equilibrium.
- **Equilibration:** Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
- **Dilution:** Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
- **Data Analysis:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualization

Experimental Workflow for Solubility Determination





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References

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